N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)-2-propenylamino]-4-methoxyphenyl]acetamide
Description
N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)-2-propenylamino]-4-methoxyphenyl]acetamide (CAS RN: 68877-63-4) is an azo dye derivative characterized by a complex aromatic framework with multiple functional groups. Its molecular formula is C₂₁H₂₀BrN₇O₆, and it features a bromo-dinitrophenylazo core, a methoxyphenylacetamide backbone, and a 2-cyanoethyl-2-propenylamino substituent . The compound’s structure imparts distinct electronic and steric properties, making it relevant in industrial applications such as textile dyeing.
Properties
CAS No. |
68877-63-4 |
|---|---|
Molecular Formula |
C21H20BrN7O6 |
Molecular Weight |
546.3 g/mol |
IUPAC Name |
N-[2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-5-[2-cyanoethyl(prop-2-enyl)amino]-4-methoxyphenyl]acetamide |
InChI |
InChI=1S/C21H20BrN7O6/c1-4-7-27(8-5-6-23)18-11-16(24-13(2)30)17(12-20(18)35-3)25-26-21-15(22)9-14(28(31)32)10-19(21)29(33)34/h4,9-12H,1,5,7-8H2,2-3H3,(H,24,30) |
InChI Key |
WUAQCCUTLFMZFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OC)N(CCC#N)CC=C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this azo compound typically involves two key stages:
- Diazotization of an aromatic amine to form the diazonium salt intermediate.
- Azo coupling reaction between the diazonium salt and an appropriately substituted aromatic amine or phenol derivative.
The presence of the 2-bromo-4,6-dinitrophenyl group indicates that the diazotization often starts from 2-bromo-4,6-dinitroaniline or related precursors. The coupling partner contains the 5-[(2-cyanoethyl)-2-propenylamino]-4-methoxyphenyl moiety, which is introduced via nucleophilic substitution or amine functionalization.
Detailed Synthetic Route
A representative synthetic route, based on palladium-catalyzed coupling and diazotization/coupling chemistry, is as follows:
-
- 2-Bromo-4,6-dinitroaniline (for diazotization)
- 5-Amino-4-methoxyphenyl derivative functionalized with 2-cyanoethyl-propenylamino substituent
-
- Dissolve 2-bromo-4,6-dinitroaniline in acidic aqueous medium (e.g., HCl).
- Cool the solution to 0–5°C.
- Add sodium nitrite (NaNO2) slowly to generate the diazonium salt.
-
- Prepare the coupling component solution containing the 5-[(2-cyanoethyl)-2-propenylamino]-4-methoxyaniline derivative in a slightly alkaline medium.
- Add the diazonium salt solution dropwise under stirring at low temperature (0–5°C).
- Maintain the pH around 5–7 to optimize coupling efficiency.
- Stir the reaction mixture for several hours to complete azo bond formation.
-
- Extract the reaction mixture with organic solvents such as ethyl acetate.
- Wash the organic phase with water and brine.
- Dry over anhydrous sodium sulfate.
- Purify the crude product by column chromatography using silica gel with appropriate eluents (e.g., mixtures of hexane and ethyl acetate).
-
- Obtain the azo compound as a solid.
- Dry under vacuum.
Palladium-Catalyzed Coupling Alternative
An alternative synthetic approach involves palladium-catalyzed cross-coupling reactions to assemble the substituted aromatic framework before azo coupling:
| Parameter | Condition |
|---|---|
| Catalyst | Pd(dppf)Cl2 (0.1 equivalents) |
| Solvent | Tetrahydrofuran (THF):Water (5:1) |
| Base | Potassium carbonate (K2CO3, 2 eq) |
| Temperature | 80°C |
| Reaction Time | 5 hours |
| Atmosphere | Nitrogen (N2) |
| Purification | Column chromatography |
- The starting material, such as N-(2-bromophenyl)acetamide, is coupled with a boronate ester derivative containing the 2-cyanoethyl-propenylamino group.
- This method allows for precise functional group installation and high purity of the intermediate, which is then subjected to diazotization and azo coupling steps.
Notes on Reaction Conditions and Yields
- The diazotization step requires careful temperature control (0–5°C) to prevent decomposition of the diazonium salt.
- The coupling reaction pH is critical; slightly acidic to neutral conditions favor azo bond formation.
- The presence of electron-withdrawing groups (bromo and dinitro) on the diazonium component influences the reactivity and stability of intermediates.
- Yields are typically optimized by adjusting reagent stoichiometry and reaction times.
- Purification via column chromatography ensures removal of unreacted starting materials and side products, achieving purity >95% as confirmed by HPLC.
Characterization and Confirmation of Structure
To confirm the successful preparation and structural integrity of this compound, the following analytical techniques are employed:
| Technique | Purpose |
|---|---|
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Identification of proton environments, confirming azo, methoxy, acetamide, and amino substituents |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment (>95%) using reverse-phase columns |
| Mass Spectrometry (ESI-MS) | Molecular weight verification (M+H)+ ions at 546.3 g/mol |
| X-ray Crystallography (SHELXL refinement) | Detailed 3D structural elucidation, including confirmation of azo bond geometry and substituent positions |
These methods collectively validate the chemical structure and purity of the synthesized compound.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Diazotization | 2-bromo-4,6-dinitroaniline, NaNO2, HCl, 0–5°C | Formation of diazonium salt |
| Azo Coupling | 5-[(2-cyanoethyl)-2-propenylamino]-4-methoxyaniline, pH 5–7, 0–5°C | Coupling to form azo bond |
| Palladium-Catalyzed Coupling (optional) | Pd(dppf)Cl2, THF:H2O (5:1), K2CO3, 80°C, 5 h, N2 atmosphere | For intermediate synthesis before azo coupling |
| Purification | Extraction, column chromatography | Silica gel, hexane/ethyl acetate eluents |
| Characterization | NMR, HPLC, MS, X-ray crystallography | Confirm structure and purity |
Research Outcomes and Practical Considerations
- The synthetic methods described provide reliable routes to obtain the target azo compound with high purity and structural fidelity.
- The palladium-catalyzed coupling step enhances synthetic flexibility and functional group tolerance.
- Reaction parameters such as temperature, pH, and catalyst loading significantly impact yield and product quality.
- The compound's complex substitution pattern requires careful control of reaction conditions to avoid side reactions.
- The final azo compound is suitable for research applications, including biochemical assays and colorimetric detection, due to its stable azo linkage and functional groups.
Chemical Reactions Analysis
Diazotization
-
A primary aromatic amine (2-bromo-4,6-dinitroaniline) reacts with nitrous acid (HNO₂) under acidic conditions (HCl, 0–5°C) to form a diazonium salt .
-
Reaction equation:
Coupling
-
The diazonium salt reacts with N-[5-amino-2-methoxy-4-[(2-cyanoethyl)-2-propenylamino]phenyl]acetamide in a weakly alkaline medium (pH 8–9) to form the azo bond (-N=N-) .
-
Temperature control (5–10°C) is critical to prevent decomposition .
| Reaction Step | Conditions | Key Functional Groups Formed |
|---|---|---|
| Diazotization | 0–5°C, HCl | Diazonium salt (-N₂⁺) |
| Coupling | 5–10°C, pH 8–9 | Azo group (-N=N-), methoxy (-OCH₃) |
Azo Group (-N=N-)
-
Reduction : Catalytic hydrogenation (H₂/Pd) or sodium dithionite (Na₂S₂O₄) cleaves the azo bond, yielding two aromatic amines :
-
Photodegradation : UV exposure induces bond cleavage, forming nitroso intermediates.
Bromo Substituent (C-Br)
-
Nucleophilic Substitution : Reacts with amines (e.g., aniline) in polar aprotic solvents (DMF, 80°C) to form aryl amines.
-
Elimination : Under strong bases (NaOH/EtOH), β-elimination may occur, yielding alkene derivatives.
Nitro Groups (-NO₂)
-
Reduction : Sn/HCl or catalytic hydrogenation reduces nitro to amine (-NH₂), altering electronic properties.
Cyanoethyl Group (-CH₂CH₂CN)
-
Hydrolysis : Acidic (H₂SO₄/H₂O) or basic (NaOH) conditions convert the cyano group to carboxylic acid (-COOH) or amide (-CONH₂) .
Propenylamino Group (-NH-CH₂CH=CH₂)
-
Addition Reactions : Reacts with electrophiles (e.g., bromine) at the double bond to form dihalides .
Thermal Stability
-
Decomposes above 250°C, releasing NOₓ and HCN.
-
Flash point: 421.6°C.
Hydrolytic Stability
-
Stable in neutral aqueous solutions but hydrolyzes under strongly acidic (pH < 2) or alkaline (pH > 12) conditions, cleaving the acetamide group .
| Degradation Type | Conditions | Products |
|---|---|---|
| Thermal | >250°C | NOₓ, HCN |
| Acidic Hydrolysis | pH < 2 | Acetic acid, aniline derivatives |
Polymer Modification
-
The propenylamino group participates in radical polymerization with vinyl monomers (e.g., styrene), forming colored copolymers .
Analytical Chemistry
-
Forms complexes with transition metals (e.g., Cu²⁺) via the azo and cyano groups, used in spectrophotometric detection.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds with azo groups, such as N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)-2-propenylamino]-4-methoxyphenyl]acetamide, exhibit promising anticancer activity. The dinitrophenyl moiety is known for its ability to interact with biological targets, potentially leading to apoptosis in cancer cells. Studies have shown that derivatives of this compound can inhibit tumor growth in vitro and in vivo models by inducing cell cycle arrest and apoptosis through multiple pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. The presence of the cyanoethyl group enhances its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death. In vitro tests have demonstrated effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
Dye Synthesis
Textile Industry Applications
this compound is utilized in the synthesis of azo dyes. Azo dyes are widely used in the textile industry due to their vibrant colors and stability. This compound's unique structure allows it to produce a range of colors when applied to fabrics, making it valuable for dyeing processes .
Photostability and Colorfastness
The incorporation of bromine and dinitrophenyl groups enhances the photostability and colorfastness of the dyes produced from this compound. These properties are essential for maintaining color integrity during exposure to light and washing processes, thus extending the lifespan of dyed materials .
Material Science
Polymeric Applications
In material science, this compound can be integrated into polymer matrices to develop advanced materials with specific properties. Its reactive functional groups allow for copolymerization with other monomers, leading to materials with tailored thermal and mechanical properties suitable for various applications including coatings and composites .
Nanotechnology
The compound's ability to form stable colloids makes it useful in nanotechnology applications. It can be used as a precursor for synthesizing nanoparticles that exhibit unique optical properties due to the azo group’s electronic characteristics. These nanoparticles have potential uses in drug delivery systems and imaging technologies .
Summary Table of Applications
| Field | Application | Key Features |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Induces apoptosis; inhibits tumor growth |
| Antimicrobial agents | Effective against various bacterial strains | |
| Dye Synthesis | Textile dyes | Vibrant colors; enhanced photostability |
| Material Science | Polymer composites | Tailored thermal/mechanical properties |
| Nanoparticle synthesis | Unique optical properties; drug delivery systems |
Mechanism of Action
The mechanism of action of N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)-2-propenylamino]-4-methoxyphenyl]acetamide involves its interaction with specific molecular targets. The azo linkage can undergo reduction to form amines, which can then interact with various biological molecules. The bromo-dinitrophenyl group can also participate in electrophilic aromatic substitution reactions, affecting the compound’s reactivity and interaction with other molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Azo dyes sharing the bromo-dinitrophenylazo motif or related substituents are analyzed below for structural, physicochemical, and toxicological differences.
Structural Analogues
Physicochemical Properties
- Electronic Effects : Bromine (in the target compound) vs. chlorine (79295-92-4) alters electron-withdrawing capacity, affecting absorption spectra. Bromine’s larger atomic radius may enhance π-π stacking in crystalline states .
- Planarity: The diethylamino derivative (C₁₉H₁₉N₇O₅) exhibits near-coplanar aromatic rings (6.6° dihedral angle), while bulkier groups like 2-propenylamino reduce planarity, impacting solubility and dye aggregation .
- Thermal Stability : The target compound’s predicted boiling point (~833°C) exceeds chlorine analogues (~766°C), likely due to bromine’s higher polarizability .
Toxicity and Environmental Impact
- Mutagenicity: The ethyl-cyanoethylamino variant (776-74-9) shows mutagenic activity in hamster fibroblast assays (6.25 mg/L exposure), attributed to nitro group reduction generating reactive intermediates .
Biological Activity
N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)-2-propenylamino]-4-methoxyphenyl]acetamide, commonly referred to by its chemical formula , is a complex azo compound with significant biological activity. This article delves into its biological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.
Structural Information
- Chemical Formula :
- Molecular Weight : 534.32 g/mol
- CAS Number : 22578-86-5
- Synonyms : Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)-2-propenylamino]-4-methoxyphenyl] .
| Property | Value |
|---|---|
| Molecular Formula | C20H20BrN7O6 |
| Molecular Weight | 534.32 g/mol |
| CAS Number | 22578-86-5 |
| EINECS | 245-098-8 |
The biological activity of this compound primarily involves its interaction with cellular components, leading to various biochemical responses. The compound exhibits properties that can be categorized under:
- Antimicrobial Activity : Studies have indicated that azo compounds can demonstrate antimicrobial effects against a range of pathogens.
- Cytotoxic Effects : Research suggests that this compound may induce cytotoxicity in certain cancer cell lines, potentially through the generation of reactive oxygen species (ROS) and subsequent apoptosis .
- Mutagenicity : Given its structural characteristics, there are concerns regarding the mutagenic potential of azo compounds, which may affect DNA integrity .
Study 1: Antimicrobial Properties
A study evaluated the antimicrobial efficacy of various azo compounds, including this compound. Results demonstrated significant inhibition of bacterial growth in vitro, particularly against Gram-positive bacteria .
Study 2: Cytotoxicity in Cancer Cells
In a controlled laboratory setting, the cytotoxic effects of this compound were tested on human cancer cell lines. The results indicated that treatment with this compound led to a dose-dependent decrease in cell viability, suggesting potential therapeutic applications in oncology .
Study 3: Mutagenicity Assessment
A comprehensive mutagenicity assessment was conducted using standard Ames test protocols. The findings indicated a moderate mutagenic response at higher concentrations of the compound, warranting further investigation into its safety profile for potential use in pharmaceuticals .
Environmental Impact
Given the compound's chemical nature and potential for bioaccumulation, environmental assessments have been conducted to evaluate its impact on aquatic life. Studies revealed that while acute toxicity was not observed at low concentrations, chronic exposure could lead to bioaccumulation in aquatic organisms .
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Significant inhibition of bacterial growth |
| Cytotoxicity | Dose-dependent decrease in cell viability |
| Mutagenicity | Moderate response in Ames test |
| Environmental Impact | Potential for bioaccumulation |
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions. A typical protocol involves using Pd(dppf)Cl₂ as a catalyst with K₂CO₃ as a base in a THF/H₂O solvent system (5:1 ratio) under nitrogen at 80°C for 5 hours . Key variables affecting yield include:
- Catalyst loading : 0.1 equivalents of Pd(dppf)Cl₂ maximizes efficiency while minimizing side reactions.
- Temperature : Elevated temperatures (>70°C) enhance reaction kinetics but may degrade sensitive functional groups (e.g., the azo linkage).
- Purification : Column chromatography is critical due to the presence of byproducts like unreacted bromophenyl intermediates.
Q. How can structural characterization be performed to confirm the compound’s identity?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : ¹H/¹³C NMR to resolve aromatic protons (δ 7.5–8.5 ppm for nitro and bromo substituents) and acetamide methyl groups (δ 2.1 ppm).
- MS : High-resolution mass spectrometry (HRMS) to confirm the molecular ion peak (expected m/z ~580–600 for C₂₀H₁₈BrN₇O₆).
- XRD : Single-crystal X-ray diffraction to validate the azo bridge geometry and substituent orientation (see analogous structures in ).
Advanced Research Questions
Q. What analytical strategies resolve contradictions in purity assessments during synthesis?
- Methodological Answer : Impurity profiling requires HPLC-MS with a C18 column (gradient: 0.1% formic acid in acetonitrile/water). Common impurities include:
| Impurity Type | Source | Mitigation Strategy |
|---|---|---|
| Unreacted bromo precursor | Incomplete coupling | Prolong reaction time (7–8 hours) |
| Dehalogenated byproduct | Pd catalyst side reactions | Optimize catalyst-to-substrate ratio (0.15 eq) |
| Azo dimer | Radical coupling under oxygen | Strict inert atmosphere control |
Q. How can computational modeling predict the compound’s reactivity in biological systems?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:
- Electrophilic sites : The nitro and bromo groups act as electron-withdrawing moieties, directing nucleophilic attack to the methoxy-substituted phenyl ring.
- Tautomerism : The azo group may exhibit keto-enol tautomerism, influencing binding to biomacromolecules (e.g., proteins or DNA).
- Solubility : LogP calculations (~3.5) suggest moderate lipid solubility, requiring DMSO or PEG-400 for in vitro assays.
Q. What mechanistic insights explain the compound’s photostability under varying light conditions?
- Methodological Answer : UV-Vis spectroscopy (λₐᵦₛ 450–500 nm for the azo chromophore) combined with accelerated light-stress testing reveals:
- Degradation pathways : Photo-induced cleavage of the azo bond (confirmed by LC-MS).
- Stabilizers : Addition of UV absorbers (e.g., TiO₂ nanoparticles) reduces degradation by 40% under UVA exposure.
Regulatory and Safety Considerations
Q. Are there significant new use regulations (SNURs) impacting research on this compound?
- Methodological Answer : Under 40 CFR 721.267, this compound’s generic class (N-[2-[(substituted dinitrophenyl)azo]diallylamino-4-substituted phenyl]acetamide) is subject to EPA reporting requirements if used in non-research applications (e.g., industrial dye intermediates) . Researchers must document:
- Environmental release : Quantify waste streams containing nitro or bromo substituents.
- Toxicity screening : Acute aquatic toxicity data (Daphnia magna EC₅₀) is mandatory for scale-up beyond 10 kg/year.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
